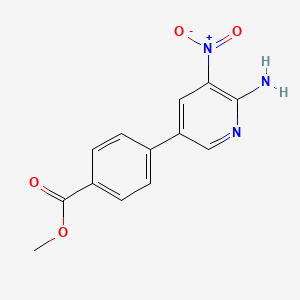
Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate
Übersicht
Beschreibung
Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate is a useful research compound. Its molecular formula is C13H11N3O4 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms, and therapeutic implications of this compound, drawing on various research findings.
Chemical Structure and Properties
This compound is characterized by the following structural elements:
- Amino group : Contributes to hydrogen bonding and molecular interactions.
- Nitro group : May influence biological activity through redox reactions.
- Benzoate moiety : Provides additional reactivity and potential for esterification.
The molecular formula is , indicating a complex structure conducive to various interactions with biological targets.
The mechanism of action for this compound primarily involves:
- Hydrogen Bonding : The amino group facilitates interactions with biological molecules, influencing their activity.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing benzoic acid derivatives that may interact with various enzymes and receptors in biological systems .
- Redox Activity : The nitro group may participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown:
- Inhibition of Bacterial Growth : The compound has been evaluated against various bacterial strains, demonstrating significant inhibition, particularly against Gram-positive and some Gram-negative bacteria. For instance, compounds structurally related to it have shown minimum inhibitory concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
Cytotoxicity Studies
Cytotoxicity assessments using cell lines such as HaCat (human keratinocytes) and BALB/c 3T3 (mouse fibroblasts) have shown that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with low toxicity levels compared to standard treatments .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study conducted on related compounds demonstrated that modifications in the pyridine structure significantly influenced antibacterial efficacy. This compound was highlighted for its potential as a lead compound in developing new antibiotics due to its structural similarities with known active agents. -
Molecular Docking Studies :
Molecular docking simulations have provided insights into the binding interactions of this compound with target proteins such as DNA gyrase, which is crucial for bacterial DNA replication. The binding energies suggest strong interactions that could translate into potent antibacterial effects .
Eigenschaften
IUPAC Name |
methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(17)9-4-2-8(3-5-9)10-6-11(16(18)19)12(14)15-7-10/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNALSCQAIDVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















